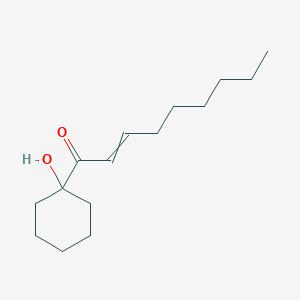
1-(1-Hydroxycyclohexyl)non-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxycyclohexyl)non-2-en-1-one is an organic compound with the molecular formula C15H26O2. It is characterized by a cyclohexyl group attached to a non-2-en-1-one structure, with a hydroxyl group on the cyclohexyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclohexyl)non-2-en-1-one typically involves the reaction of cyclohexanone with non-2-en-1-one under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the cyclohexyl group to the non-2-en-1-one structure. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification methods like distillation and crystallization are common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Hydroxycyclohexyl)non-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the non-2-en-1-one structure can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(1-Oxocyclohexyl)non-2-en-1-one.
Reduction: Formation of 1-(1-Hydroxycyclohexyl)nonane.
Substitution: Formation of 1-(1-Chlorocyclohexyl)non-2-en-1-one.
Applications De Recherche Scientifique
1-(1-Hydroxycyclohexyl)non-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxycyclohexyl)non-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially altering their activity. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar structure but with a phenyl group instead of a non-2-en-1-one.
2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenyl group instead of a non-2-en-1-one.
[1,1’-Bicyclohexyl]-2-one, 1’-hydroxy-: Similar cyclohexyl structure but different functional groups.
Uniqueness
1-(1-Hydroxycyclohexyl)non-2-en-1-one is unique due to its combination of a cyclohexyl ring and a non-2-en-1-one structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
651726-51-1 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
1-(1-hydroxycyclohexyl)non-2-en-1-one |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-8-11-14(16)15(17)12-9-7-10-13-15/h8,11,17H,2-7,9-10,12-13H2,1H3 |
Clé InChI |
YQBATONBPIUWMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(=O)C1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
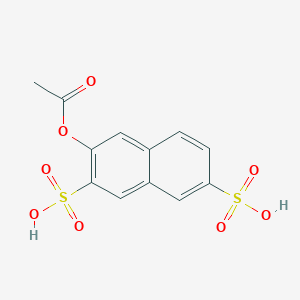
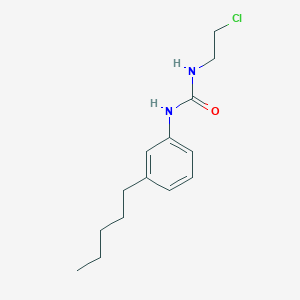
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)

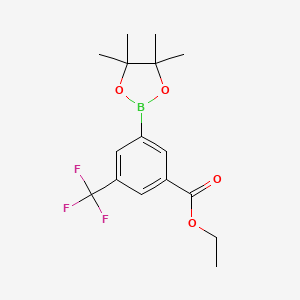
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
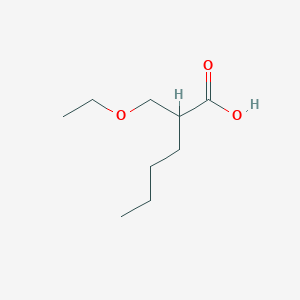
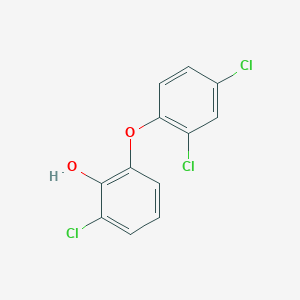
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
